4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]-
Overview
Description
4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]- is a chemical compound belonging to the thiazole family. It is characterized by its molecular formula C7H10N2OS and a molecular weight of 170.23 g/mol . This compound is utilized in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of 4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]- involves the reaction of ethyl bromopyruvate with 2-(dimethylamino)thioacetamide hydrochloride. The reaction is carried out in ethanol with potassium carbonate as a base. The mixture is refluxed, cooled, and then partitioned between water and ethyl acetate. The organic phase is washed, dried, and concentrated to yield the desired product .
Chemical Reactions Analysis
4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Scientific Research Applications
4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]- is widely used in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]- involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]- can be compared with similar compounds such as:
4-Methyl-2-thiazolecarboxaldehyde: This compound has a similar thiazole ring structure but differs in the substituent groups.
2-Thiazolecarboxaldehyde: Another related compound with a simpler structure and different reactivity. The uniqueness of 4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]- lies in its specific substituent groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-1,3-thiazole-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-9(2)3-7-8-6(4-10)5-11-7/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKRYWHYPPRTPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626916 | |
Record name | 2-[(Dimethylamino)methyl]-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199599-68-3 | |
Record name | 2-[(Dimethylamino)methyl]-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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